molecular formula C16H14ClN5O3 B3052653 Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester CAS No. 4323-05-1

Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester

Cat. No.: B3052653
CAS No.: 4323-05-1
M. Wt: 359.77 g/mol
InChI Key: AKLIFWFHHHNJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a purine core substituted at the 6-position with a chlorine atom and at the 9-position with an acetyl group linked to a 4-amino benzoic acid ethyl ester. The chloro substituent enhances electrophilicity, while the ethyl ester improves lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c1-2-25-16(24)10-3-5-11(6-4-10)21-12(23)7-22-9-20-13-14(17)18-8-19-15(13)22/h3-6,8-9H,2,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLIFWFHHHNJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292025
Record name Ethyl 4-[2-(6-chloro-9H-purin-9-yl)acetamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4323-05-1
Record name NSC79675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-[2-(6-chloro-9H-purin-9-yl)acetamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester typically involves a multi-step process. One common method starts with the preparation of 6-chloro-9H-purine-9-yl acetic acid, which is then reacted with benzoic acid derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Ethyl 2-(2-((tert-Butoxycarbonyl)(3-Cyclohexylbenzyl)amino)-6-Chloro-9H-purin-9-yl)acetate (3.4b)

  • Structure : Shares the 6-chloro-9H-purin-9-yl acetyl core but substitutes the benzoic acid ethyl ester with a tert-butoxycarbonyl (Boc)-protected 3-cyclohexylbenzyl group.
  • Synthesis : Prepared via reaction with 4-cyclohexylbenzyl alcohol (74% yield) .
  • Molecular Weight : 528.23 g/mol, higher than the target compound due to the bulky cyclohexylbenzyl and Boc groups.
  • The absence of the 4-amino benzoate moiety may alter binding specificity compared to the target compound.

2-(6-((tert-Butoxycarbonyl)Amino)-9H-purin-9-yl)Acetic Acid (CAS 186046-99-1)

  • Structure: Replaces the chloro group with a tert-butoxycarbonyl-protected amino group at the purine 6-position.
  • Molecular Formula : C₁₂H₁₅N₅O₄ (MW: 301.28 g/mol) .
  • The free carboxylic acid (vs. ethyl ester) may improve water solubility but limit cellular uptake.

[2-(6-Benzyloxycarbonylamino-Purin-9-yl)-Acetyl]-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-Ethyl]-Amino}-Acetic Acid (4.6d)

  • Structure : Incorporates benzyloxycarbonyl (Z) and fluorenylmethoxycarbonyl (Fmoc) protecting groups on the purine and ethylamine moieties, respectively .
  • Key Differences :
    • Dual protecting groups facilitate stepwise synthesis in peptide nucleic acid (PNA) applications but complicate deprotection steps.
    • The Fmoc group’s UV sensitivity contrasts with the stability of the target compound’s ethyl ester.

2-[(2-Amino-6-Oxo-1,6-Dihydro-9H-Purin-9-yl)Methoxy]Ethyl Benzoate (CAS 59277-91-7)

  • Structure : Substitutes the acetyl linkage with a methoxyethyl benzoate group and replaces chlorine with an oxo group at the purine 6-position .
  • Key Differences: The oxo group enables hydrogen bonding, which may enhance target affinity but reduce metabolic stability compared to the chloro substituent.

9-Phenyl-9H-Purin-6-Amine Derivatives

  • Structure : Retains the purine core but substitutes the 6-position with an amine and the 9-position with a phenyl group .
  • Synthesis: Derived from 5-amino-1-phenyl-1H-imidazole-4-carbonitriles via cyclization (high yields).
  • Key Differences: The phenyl group at N9 enhances π-π stacking interactions but reduces solubility. The 6-amino group’s nucleophilicity contrasts with the chloro group’s electrophilic character, altering reactivity in substitution reactions.

Research Implications

  • Synthetic Strategies : The target compound’s ethyl ester and chloro groups simplify synthesis compared to Boc- or Fmoc-protected analogs, which require additional deprotection steps .
  • Biological Activity : The chloro substituent’s electron-withdrawing nature may enhance interactions with positively charged binding sites, while the ethyl ester balances solubility and permeability .
  • Stability : Compared to tert-butyl or benzyl-protected analogs, the target compound’s lack of bulky groups may improve metabolic stability in vivo .

Biological Activity

Benzoic acid, 4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester (CAS Number: 4323-05-1) is a compound that integrates the structural motifs of benzoic acid and purine derivatives. Its molecular formula is C16H14ClN5O3C_{16}H_{14}ClN_{5}O_{3} with a molecular weight of 359.77 g/mol. This compound has drawn attention due to its potential biological activities, which may include interactions with various biological targets and pathways.

Chemical Structure and Properties

The chemical structure of benzoic acid, 4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester features a benzoic acid core substituted with a purine moiety. The presence of chlorine in the purine structure may enhance its biological activity through specific interactions with cellular targets.

PropertyValue
Molecular FormulaC16H14ClN5O3
Molecular Weight359.77 g/mol
CAS Number4323-05-1

The mechanism of action for benzoic acid derivatives often involves modulation of enzymatic activity and interaction with cellular pathways. Preliminary studies suggest that compounds similar to benzoic acid, including derivatives, can influence the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis, potentially implicating this compound in anti-aging and cytoprotective roles .

1. Cellular Effects

Research indicates that benzoic acid derivatives can enhance the activity of proteasomal enzymes and cathepsins, which are vital for protein turnover and degradation. For instance, studies on related compounds have shown significant activation of cathepsins B and L, suggesting that benzoic acid, 4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester may similarly promote these activities .

2. Cytotoxicity Studies

In vitro studies assessing cytotoxicity have demonstrated that certain benzoic acid derivatives exhibit low toxicity against various cancer cell lines while promoting proteostasis. For example, extracts containing similar compounds showed minimal cytotoxic effects on Hep-G2 and A2058 cell lines, indicating a favorable safety profile for further investigation .

Case Studies

A study highlighted the biological evaluation of several benzoic acid derivatives, revealing their ability to induce proteasomal and lysosomal activities without significant cytotoxicity in human foreskin fibroblasts. This finding supports the hypothesis that these compounds can serve as modulators of the proteostasis network .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Proteasome ActivationEnhanced chymotrypsin-like activity
Cathepsin ActivationSignificant increase in cathepsins B and L
CytotoxicityLow cytotoxicity in cancer cell lines
AntimicrobialPotential antibacterial/fungal properties

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be validated?

Methodological Answer:
The synthesis typically involves:

Acetylation of 6-chloropurine : React 6-chloro-9H-purine with chloroacetyl chloride to introduce the acetyl group at the purine N9 position.

Coupling with 4-aminobenzoic acid ethyl ester : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the acetylated purine and the benzoic acid ester .

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol.

Purity Validation :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, monitoring at 254 nm. Ensure ≥95% purity .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) using ESI-MS, comparing theoretical and observed masses (e.g., C₁₆H₁₅ClN₆O₃: calc. 374.09, obs. 374.1) .

Basic: How is the compound structurally characterized using spectroscopic techniques?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃) : Look for signals at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 8.20 (s, 1H, purine H8), and δ 8.60 (s, 1H, NH).
    • ¹³C NMR : Identify ester carbonyl (~168 ppm), amide carbonyl (~170 ppm), and purine C6-Cl (~145 ppm) .
  • IR Spectroscopy : Confirm amide N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How can conflicting NMR data between batches be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Rotamers : If the amide bond exhibits restricted rotation, use variable-temperature NMR (e.g., 25–60°C) to observe coalescence of split peaks .
  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents may stabilize specific conformers.
  • Impurity Profiling : Perform LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolyzed esters) .

Advanced: What strategies optimize the coupling reaction yield?

Methodological Answer:
Optimization parameters:

  • Catalyst Screening : Test HATU vs. DCC/DMAP for amide bond formation; HATU often provides higher yields (~80% vs. 60%) .
  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis.
  • Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., purine decomposition).
  • Reaction Monitoring : Use TLC (silica, UV detection) with eluent CH₂Cl₂:MeOH (9:1) to track progress .

Advanced: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution :

  • SHELXT : For phase determination via intrinsic phasing.
  • SHELXL : For refinement (R1 < 0.05, wR2 < 0.15) .

Validation : Generate ORTEP diagrams (e.g., using ORTEP-3) to visualize thermal ellipsoids and confirm bond lengths/angles (e.g., purine C-Cl = 1.73 Å) .

Advanced: How to assess the compound’s stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; observe decomposition onset (>200°C indicates thermal stability) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Photostability : Expose to UV light (254 nm) for 48h; assess changes in UV-Vis spectra (λmax ~270 nm) .

Advanced: What computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to purine receptors (e.g., adenosine A2A receptor). Set grid boxes around known ligand-binding pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å suggests stable complexes).
  • ADMET Prediction : Employ SwissADME to estimate logP (~2.5), bioavailability (≥0.55), and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid,4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.